4-(2-Methoxy-5-methyl-benzyl)-piperidine
Description
Significance of the Piperidine (B6355638) Scaffold in Pharmaceutical Chemistry
The piperidine heterocycle is one of the most important synthetic fragments for drug design and plays a significant role in the pharmaceutical industry. nih.gov This six-membered ring containing a nitrogen atom is a prevalent feature in numerous approved drugs across more than twenty classes, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pub
The significance of the piperidine scaffold can be attributed to several key factors:
Physicochemical Modulation: The inclusion of a piperidine ring can help modulate a molecule's properties, such as solubility and lipophilicity, which are critical for favorable pharmacokinetics. thieme-connect.comresearchgate.net
Structural Versatility: The piperidine ring is a non-planar, sp3-hybridized structure that allows for the three-dimensional orientation of substituents. nih.gov This structural flexibility is crucial for optimizing interactions with the complex binding sites of proteins.
Enhanced Biological Activity: The basic nitrogen atom in the piperidine ring is often a key interaction point, forming salt bridges with acidic residues in biological targets, which can enhance potency and selectivity. thieme-connect.comresearchgate.net
Synthetic Accessibility: Piperidine and its derivatives are readily synthesized, making them attractive and versatile building blocks for constructing diverse chemical libraries for screening. nih.govijnrd.org
Chiral piperidine scaffolds, in particular, are recognized for their ability to improve biological activity, selectivity, and pharmacokinetic profiles while potentially reducing toxicity. thieme-connect.comresearchgate.net
Overview of the Benzylpiperidine Class in Drug Discovery Research
When a benzyl (B1604629) group is attached to the piperidine core, it forms the benzylpiperidine class. This structural motif is frequently used by medicinal chemists as a tool to fine-tune the efficacy and physicochemical properties of a compound. nih.govresearchgate.net The N-benzyl piperidine (N-BP) motif, for instance, is noted for its structural flexibility and its ability to provide crucial cation-π interactions with target proteins. nih.govresearchgate.net
The 4-benzylpiperidine (B145979) structure is a key component in compounds designed as monoamine releasing agents and has been used as a reactant for synthesizing GABA uptake inhibitors. wikipedia.orgscbt.com The benzyl portion of the molecule provides a large, modifiable surface that can be decorated with various substituents to probe structure-activity relationships (SAR). For example, in the pursuit of treatments for Alzheimer's disease, the benzyl-piperidine group has been shown to provide good binding to the catalytic site of target enzymes, making the selection of different substituents on this residue a common strategy. encyclopedia.pub Similarly, research into triple reuptake inhibitors has utilized 4-benzylpiperidine carboxamides, where substitutions on the benzyl ring significantly influence the inhibition of serotonin (B10506), norepinephrine, and dopamine (B1211576) transporters. nih.gov
Research Context for 4-(2-Methoxy-5-methyl-benzyl)-piperidine within Substituted Piperidines
The compound this compound represents a specific example within the broader class of substituted 4-benzylpiperidines. Its structure is precisely defined by a piperidine ring connected at its 4-position to a benzyl group, which is further substituted on its phenyl ring with a methoxy (B1213986) (-OCH3) group at position 2 and a methyl (-CH3) group at position 5.
The investigation of such a specifically substituted molecule is characteristic of advanced stages of drug discovery research, particularly in lead optimization. The purpose of synthesizing and studying a compound like this compound is typically to systematically explore the structure-activity relationship (SAR) of a series of related analogs. Researchers methodically alter the substitution patterns on the benzyl ring to understand how these changes affect the molecule's interaction with a specific biological target.
The electronic and steric properties of the methoxy and methyl groups are key considerations:
The 2-methoxy group is an electron-donating group that can also act as a hydrogen bond acceptor. Its position can influence the conformation of the benzyl ring relative to the piperidine core.
The 5-methyl group is a small, lipophilic group that can probe hydrophobic pockets within a protein's binding site.
By comparing the biological activity of this compound to that of unsubstituted 4-benzylpiperidine or analogs with different substituents, researchers can map the chemical space required for optimal potency, selectivity, and other desired pharmacological properties. While specific biological data for this exact compound is not widely published in mainstream literature, its synthesis is part of the broader effort to create diverse building blocks for drug discovery programs, often using versatile chemical methods like the Suzuki coupling protocol to efficiently construct libraries of related compounds. organic-chemistry.org
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 4-((2-methoxy-5-methylphenyl)methyl)piperidine |
| Chemical Formula | C₁₄H₂₁NO |
| Molecular Weight | 219.33 g/mol |
| CAS Number | 883556-99-8 |
Structure
3D Structure
Properties
CAS No. |
955314-98-4 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-[(2-methoxy-5-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21NO/c1-11-3-4-14(16-2)13(9-11)10-12-5-7-15-8-6-12/h3-4,9,12,15H,5-8,10H2,1-2H3 |
InChI Key |
CIHDVOHLDCRNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC2CCNCC2 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Molecular Design of Benzylpiperidine Derivatives
Impact of Substituent Modifications on Biological Activity
The biological profile of benzylpiperidine derivatives is highly sensitive to the nature and position of substituents on both the benzyl (B1604629) and piperidine (B6355638) rings. Research has systematically explored these modifications to establish clear structure-activity relationships (SAR).
Substitutions on the N-aralkyl group of 4-benzylpiperidines significantly influence their affinity for sigma (σ) receptors. Studies on a series of 1-aralkyl-4-benzylpiperidines demonstrated that modifications to this part of the molecule can cause a wide variation in affinity for σ1 receptors, with binding affinities ranging from the nanomolar level to practically inactive. acs.org For instance, most of these compounds show high affinity for σ receptor subtypes while having negligible affinity for serotonin (B10506) 5-HT1A and dopamine (B1211576) D2 receptors. acs.orgacs.org However, certain derivatives with specific aralkyl substitutions do exhibit high affinity for 5-HT1A receptors, with some acting as potent partial agonists. acs.org
The substitution pattern on the benzyl ring is also critical. In the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, research on donepezil-related compounds found that replacing a 2-isoindoline moiety with an indanone group could be done without a major loss of potency. nih.gov Among these indanone derivatives, the introduction of two methoxy (B1213986) groups at the 5 and 6 positions of the indanone ring, as seen in 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, resulted in one of the most potent AChE inhibitors identified in the study, with an IC50 value of 5.7 nM. nih.gov
Conversely, some modifications can be detrimental to activity. For certain benzylpiperidine derivatives targeting sigma receptors, the presence of a 4-hydroxylphenyl moiety was generally found to decrease affinity for both σ1 and σ2 receptors. nih.gov Similarly, adding halogen substituents at the 3-position of the benzylpiperidine's aromatic ring did not improve AChE activity or promote interaction with the serotonin transporter (SERT). mdpi.com Bulky aromatic substituents, while potentially favoring interaction with AChE and BuChE, can negatively affect binding to SERT, likely due to steric hindrance. mdpi.com
| Compound Class/Modification | Target(s) | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| 1-Aralkyl-4-benzylpiperidines | σ1, σ2, 5-HT1A, D2 Receptors | High affinity for σ receptors (nanomolar range); generally low affinity for 5-HT1A and D2, though some exceptions show potent 5-HT1A partial agonism. acs.orgacs.org | acs.orgacs.org |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE, BuChE | Highly potent AChE inhibition (IC50 = 5.7 nM) and high selectivity over BuChE. nih.gov | nih.gov |
| 4-Hydroxylphenyl-substituted benzylpiperidines | σ1, σ2 Receptors | Generally detrimental to binding affinity for both receptor subtypes. nih.gov | nih.gov |
| Benzylpiperidines with 3-halo substituents | AChE, SERT | Did not enhance activity towards AChE or promote interaction with SERT. mdpi.com | mdpi.com |
| Benzylpiperidines with bulky aromatic substituents | AChE, BuChE, SERT | May favor AChE/BuChE interaction but negatively impacts SERT binding due to steric hindrance. mdpi.com | mdpi.com |
Rational Design Principles for Novel Benzylpiperidine-based Agents
The development of novel agents based on the benzylpiperidine scaffold is increasingly guided by rational design principles, particularly the concept of multi-target-directed ligands (MTDLs). nih.govnih.gov This strategy is prominent in the search for treatments for complex, multifactorial diseases like Alzheimer's disease (AD). nih.govnih.gov The MTDL approach aims to create a single chemical entity that can modulate multiple biological targets involved in the disease pathology. nih.gov
One common principle is the hybridization of the benzylpiperidine core, which often targets cholinesterases, with other pharmacophores known to interact with different targets. researchgate.netresearchgate.net For example, researchers have designed novel compounds by connecting the benzylpiperidine scaffold with hydroxypyridin-4-one moieties to create hybrids with both AChE inhibition and antioxidant properties. researchgate.net Similarly, benzylpiperidine–isatin hybrids have been developed as multifunctional agents capable of inhibiting both monoamine oxidases (MAO-A/B) and AChE. researchgate.net
Another rational design approach involves the structural modification of existing drugs. The chemical structure of the AChE inhibitor donepezil, which contains a benzylpiperidine unit, has been rationally modified to design new derivatives that act as dual inhibitors of both AChE and BuChE. nih.gov In silico tools such as computational docking and molecular dynamics are integral to this process, allowing for the prediction of how designed analogues will interact with their intended targets before synthesis. nih.gov These computational studies can predict the formation of favorable complexes and estimate binding free energies, guiding the selection of the most promising candidates for synthesis and in vitro testing. nih.gov
Conformational Analysis and Ligand-Target Recognition
The three-dimensional shape (conformation) of a benzylpiperidine derivative and how it recognizes and binds to its biological target are critical determinants of its activity. The piperidine ring is not planar and typically exists in a low-energy "chair" conformation, but "twist-boat" conformations are also possible and relevant, particularly in the context of protein binding. nih.govacs.org
The substituent on the piperidine nitrogen plays a crucial role in its conformational preference. For instance, in N-acylpiperidines, a significant percentage of ligand structures found in the Protein Data Bank (PDB) show the piperidine ring in a less stable twist-boat conformation, suggesting this shape is stabilized by interactions with the protein target. nih.govacs.org The choice of an N-protecting group, such as N-benzyl or N-Boc, can be used to control the stereochemistry during synthesis, driven by the relief of unfavorable 1,3-diaxial interactions in the chair conformation. rsc.org
Ligand-target recognition is governed by specific molecular interactions. Docking studies of benzylpiperidine derivatives with their target enzymes have revealed the importance of non-covalent interactions. mdpi.com For example, the binding of certain derivatives to AChE and SERT involves π-π stacking interactions, where the aromatic rings of the ligand engage with aromatic amino acid residues like tryptophan (Trp) and tyrosine (Tyr) in the enzyme's active site. mdpi.com Specifically, π-π interactions have been observed between the N-benzylpiperidine moiety and residues such as Tyr341, Tyr337, and Tyr72 in AChE. mdpi.com
Molecular dynamics simulations provide further insight into the stability of the ligand-protein complex. nih.gov Studies on benzylpiperidine derivatives binding to the σ1 receptor show that the ligands often assume a linear arrangement in the binding site, occupying a central core and two hydrophobic pockets, which aligns with established pharmacophore models. nih.gov The stability of the ligand within the binding site can be assessed by calculating the root mean square deviation (RMSD) over the course of the simulation, confirming a stable binding pose. nih.gov
Derivatization Strategies for Structure-Activity Relationship Elucidation
To systematically explore the SAR of benzylpiperidine compounds, chemists employ various derivatization strategies. This involves the synthesis of a series of related compounds, or a chemical library, where specific parts of the molecule are methodically altered.
A primary strategy involves modifying the N-substituent of the piperidine ring. In one extensive study, the aralkyl moiety of a lead compound was systematically modified to define structure-affinity relationships for σ1 and σ2 ligands. nih.gov This approach allows researchers to probe the size and electronic requirements of the binding pocket that accommodates this part of the molecule. acs.org
Another key strategy is the modification of the 4-position substituent. The synthesis of the core benzylpiperidine scaffold can be achieved through various methods, such as a hydroboration procedure with 9-borabicyclo[3.3.1]nonane (9-BBN) on a methylene-piperidine precursor, followed by a palladium-catalyzed cross-coupling reaction to attach the desired benzyl group. unisi.it This allows for the introduction of various substituted benzyl rings. An alternative approach starts from 1-benzylpiperidin-4-one, which can be converted into a variety of 4-substituted derivatives through multi-step sequences, such as a Strecker-type condensation followed by hydrolysis and acylation steps. researchgate.net
In Vitro Biological Activity Profiling of 4 2 Methoxy 5 Methyl Benzyl Piperidine and Its Analogs
In Vitro Enzyme Inhibition Studies
The interaction of 4-(2-Methoxy-5-methyl-benzyl)-piperidine analogs with key enzymes in neurochemistry, such as monoamine oxidases and acetylcholinesterase, has been a subject of scientific inquiry.
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters and are significant targets for the treatment of neurodegenerative diseases and depression. Research into benzylpiperidine derivatives has revealed their potential as MAO inhibitors.
In a study of pyridazinobenzylpiperidine derivatives, which feature a benzylpiperidine moiety, compounds were evaluated for their ability to inhibit both MAO-A and MAO-B. nih.govmdpi.com While all tested compounds in this series showed weak MAO-A inhibition, many exhibited a preference for inhibiting MAO-B. nih.govmdpi.com The position of substituents on the benzyl (B1604629) ring was found to be critical for activity. For instance, a derivative with a 3-chloro substituent (S5) was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM. nih.govmdpi.comresearchgate.net The study also explored the effect of a methoxy (B1213986) group, finding that a 3-methoxy substitution resulted in significant MAO-B inhibition, albeit less potent than the chloro-substituted analog. nih.govmdpi.comresearchgate.net This suggests that the electronic properties and position of the substituent on the benzyl ring directly influence the inhibitory potency against MAO-B. nih.govmdpi.com
Another study on 4-phenethyl-1-propargylpiperidine derivatives, which are structurally related to benzylpiperidines, also investigated MAO inhibition. A derivative featuring a 4-methoxy substituent on the aromatic ring (compound 7) was synthesized and evaluated. mdpi.com This compound, 4-(4-methoxyphenethyl)-1-(prop-2-yn-1-yl)piperidine, demonstrated inhibitory activity against human MAO-B. mdpi.com
The natural product piperine (B192125), which contains a piperidine (B6355638) ring, and its derivatives have also been studied for MAO inhibition. nih.govnih.gov Piperine itself inhibits both MAO-A and MAO-B. nih.gov Structure-activity relationship (SAR) studies on piperine analogs revealed that the piperidine moiety is a crucial component for MAO suppression. nih.gov
Table 1: MAO Inhibition by Benzylpiperidine Analogs
| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Source |
|---|---|---|---|---|
| Pyridazinobenzylpiperidine Analog (S5, 3-Cl) | MAO-B | 0.203 | 19.04 | nih.govmdpi.com |
| Pyridazinobenzylpiperidine Analog (S5, 3-Cl) | MAO-A | 3.857 | - | nih.govmdpi.com |
| Pyridazinobenzylpiperidine Analog (S15, 3-OCH₃) | MAO-A | 3.691 | - | nih.govmdpi.com |
| Piperine | MAO-A | 49.3 | - | nih.gov |
This table is interactive. Click on the headers to sort.
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The N-benzylpiperidine structure is a key component of the highly potent AChE inhibitor, Donepezil. bohrium.com This has spurred extensive research into related analogs.
SAR studies on a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that bulky substituents on the benzamide (B126) moiety led to a substantial increase in anti-AChE activity. nih.gov One of the most potent inhibitors identified in this class had an IC₅₀ value of 0.56 nM. nih.gov Similarly, research on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil, E2020) and its analogs confirmed the high potency of this structural class, with Donepezil exhibiting an IC₅₀ of 5.7 nM and a 1250-fold greater selectivity for AChE over butyrylcholinesterase (BuChE). bohrium.com
However, the nature of the substitution on the benzyl ring itself is critical. In a study of benzylpyridinium salts designed to mimic Donepezil, it was found that replacing a halide on the benzyl moiety with a methoxy group dramatically reduced the AChE inhibitory activity. nih.gov For example, the 4-methoxybenzyl derivative exhibited an IC₅₀ of 503 nM, a significant drop in potency compared to halogenated or unsubstituted analogs (IC₅₀ = 8.93 nM for 4-fluoro). nih.gov This indicates that while the N-benzylpiperidine scaffold is favorable, specific substitutions like methoxy groups can be detrimental to binding at the AChE active site. nih.gov In contrast, another study on benzyltetrahydroprotoberberine alkaloids found that N-benzyl derivatives were more active than O-benzyl derivatives, suggesting the quaternary nitrogen plays a key role in AChE inhibition for that specific scaffold. frontiersin.org
Table 2: AChE Inhibition by Benzylpiperidine Analogs
| Compound/Analog Series | Target | IC₅₀ | Source |
|---|---|---|---|
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 nM | bohrium.com |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl (21) | AChE | 0.56 nM | nih.gov |
| Benzylpyridinium Salt Analog (4-Fluoro) | AChE | 8.93 nM | nih.gov |
| Benzylpyridinium Salt Analog (4-Methoxy) | AChE | 503 nM | nih.gov |
| N-Benzylated Tetrahydroprotoberberine (1a) | eelAChE | 40.6 µM | frontiersin.org |
This table is interactive. Click on the headers to sort.
While extensive research has focused on the inhibition of MAO and AChE by benzylpiperidine analogs, their potential interaction with other enzyme systems relevant to neurological pathways remains less explored. The versatility of the benzylpiperidine scaffold suggests potential activity at other enzymes, but specific in vitro inhibitory data for compounds like this compound against other neurological enzyme targets are not prominently featured in the current body of scientific literature.
In Vitro Receptor Binding Affinity Investigations
The piperidine ring is a core component of many potent opioid receptor ligands, including the fentanyl family. wikipedia.org However, structure-activity relationships are highly specific. For instance, modifying fentanyl by replacing the N-phenethyl group with an N-benzyl group results in a significant reduction in binding affinity and analgesic activity at the μ-opioid receptor. nih.gov This highlights the critical role of the substituent on the piperidine nitrogen.
Table 3: Opioid Receptor Binding Affinity of Piperidine Analogs
| Compound/Analog | Receptor | Kᵢ (nM) | Source |
|---|---|---|---|
| Fentanyl N-benzyl analog | μ-Opioid | Significantly lower affinity than fentanyl | nih.gov |
| Tetrahydroquinoline-piperidine analog (benzyl at C4) | MOR | Low nanomolar | nih.gov |
| Tetrahydroquinoline-piperidine analog (benzyl at C4) | DOR | Low nanomolar | nih.gov |
This table is interactive. Click on the headers to sort.
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein implicated in various neurological and psychiatric conditions. It is a prominent target for ligands containing piperidine and piperazine (B1678402) moieties. nih.gov
Research has shown that the piperidine moiety can be a critical structural feature for high-affinity σ1R binding. nih.gov In a comparative study, replacing a piperazine ring with a piperidine ring in a series of compounds dramatically increased σ1R affinity, with one analog's Kᵢ value improving from 1531 nM (piperazine) to 3.64 nM (piperidine). nih.gov
Studies on benzylpiperazine derivatives, which are close structural analogs of benzylpiperidines, provide further insight. A series of 1-(4-methoxybenzyl)piperazine (B1330243) derivatives were synthesized and evaluated for their affinity at σ1R. nih.gov These compounds, featuring a methoxy-substituted benzyl group attached to a basic nitrogen-containing ring, showed high affinity for the σ1R, with Kᵢ values in the low nanomolar range. nih.gov For example, compound 15 in this series, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated a Kᵢ of 1.6 nM for σ1R and high selectivity over the σ2R subtype. nih.gov This suggests that a methoxybenzyl-piperidine structure, such as this compound, would likely exhibit significant affinity for the sigma-1 receptor.
Table 4: Sigma-1 Receptor Binding Affinity for Benzylpiperazine/Piperidine Analogs
| Compound/Analog | Receptor | Kᵢ (nM) | Selectivity (Kᵢ σ2/Kᵢ σ1) | Source |
|---|---|---|---|---|
| Piperazine Derivative (Compound 4) | σ1R | 1531 | - | nih.gov |
| Piperidine Derivative (Compound 5) | σ1R | 3.64 | - | nih.gov |
| 1-(4-methoxybenzyl)piperazine Analog (Compound 15) | σ1R | 1.6 | 886 | nih.gov |
This table is interactive. Click on the headers to sort.
Other Relevant G Protein-Coupled Receptors (GPCRs)
The interaction of benzylpiperidine derivatives with G protein-coupled receptors (GPCRs) beyond the primary targets is crucial for understanding their selectivity and potential polypharmacology. In vitro binding assays have been used to determine the affinity of these compounds for various receptors, including sigma (σ), serotonin (B10506) (5-HT), and dopamine (B1211576) (D₂) receptors.
Substituted 4-benzylpiperidine (B145979) derivatives have demonstrated high affinity for σ receptor subtypes, often in the nanomolar range, with a general preference for the σ₁ subtype over the σ₂ subtype. acs.org A proposed pharmacophore model for σ₁ receptor binding suggests the presence of an amine site flanked by two hydrophobic domains, a model which can accommodate phenylalkylpiperidines. acs.org For many of these analogs, their affinity for 5-HT₁A and D₂ receptors was practically negligible, indicating a degree of selectivity. acs.org
In other studies, N-benzylpiperidine derivatives have been evaluated for their interaction with the serotonin transporter (SERT), another important target in the central nervous system. Certain analogs displayed an affinity for SERT in the low micromolar range. mdpi.com The structural modifications on the benzylpiperidine moiety influence the affinity and selectivity towards these GPCRs and transporters. acs.orgmdpi.com
Table 1: In Vitro Binding Affinities of Selected 4-Benzylpiperidine Analogs at Various GPCRs Data represents findings for structural analogs, not the specific title compound.
| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Analog 1 (Lead compound 6) | σ₁ | 0.4 | acs.org |
| σ₂ | 3.3 | acs.org | |
| Analog 2 | σ₁ | 2.1 | acs.org |
| σ₂ | 20.0 | acs.org | |
| Analog 3 | σ₁ | 0.8 | acs.org |
| σ₂ | 8.0 | acs.org | |
| Analog 4 (Compound 21) | SERT | 25,500 | mdpi.com |
In Vitro Studies of Anti-amyloidogenic Properties
The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Several in vitro studies have investigated the potential of N-benzylpiperidine derivatives to inhibit this process. These compounds have been assessed for their ability to interfere with both self-induced and acetylcholinesterase (AChE)-induced Aβ aggregation, typically measured using thioflavin T fluorescence assays. nih.govnih.gov
A number of N-benzylpiperidine analogs have shown significant inhibitory activity against Aβ aggregation. nih.govnih.govnih.gov For example, one derivative, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, demonstrated 72.5% inhibition of Aβ aggregation at a concentration of 10 μM. nih.gov Other studies have identified N-benzylpiperidine hybrids that can remarkably disassemble pre-formed Aβ aggregates. nih.gov The anti-amyloidogenic activity of these compounds highlights a potential therapeutic application for this chemical class in neurodegenerative diseases. nih.govnih.govnih.gov
Table 2: In Vitro Anti-Amyloid Aggregation Activity of Selected Benzylpiperidine Analogs Data represents findings for structural analogs, not the specific title compound.
| Compound/Analog | Assay Type | Activity | Concentration | Reference |
|---|---|---|---|---|
| Compound 23 | Aβ Aggregation Inhibition | 72.5% | 10 µM | nih.gov |
| Compound 12 | Aβ(1-42) Aggregation Inhibition | Active | - | nih.gov |
| Compound 15 | Aβ(1-42) Aggregation Inhibition | Active | - | nih.gov |
| Compound 40 | Self- & AChE-induced Aβ Aggregation | Inhibited aggregation | - | nih.gov |
| Compound 41 | Self- & AChE-induced Aβ Aggregation | Inhibited aggregation | - | nih.gov |
| Compound 6g | Aβ Aggregation | Disassembled aggregates | - | nih.gov |
In Vitro Cellular Neuroprotection Assays
The neuroprotective potential of benzylpiperidine derivatives has been evaluated in various in vitro cellular models. These assays typically involve exposing cultured neuronal cells, such as human neuroblastoma SH-SY5Y cells or rat cortical neurons, to a neurotoxic stimulus and assessing the ability of the test compound to prevent cell death. nih.govnih.govresearchgate.net
Several N-benzylpiperidine analogs have demonstrated promising neuroprotective effects. nih.gov Certain derivatives were found to be devoid of neurotoxicity toward SH-SY5Y cells at concentrations up to 80 μM. nih.govnih.gov Furthermore, some analogs have been shown to protect neuronal cells from oxidative stress-induced damage, such as that caused by hydrogen peroxide. researchgate.net The ability of these compounds to preserve neuronal viability in the face of toxic insults suggests a potential role in mitigating neurodegenerative processes. Methylphenidate, a well-known piperidine derivative, is also noted to have potential neuroprotective effects against specific neurotoxins. wikipedia.org
In Vitro Antimicrobial Activity Assessments
The antimicrobial properties of piperidine derivatives have been investigated against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. nih.govnih.govbiointerfaceresearch.com Standard methods such as the disc diffusion assay and broth microdilution are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe. nih.govtandfonline.comnih.gov
Studies have shown that various substituted piperidine compounds exhibit antimicrobial activity, although the efficacy can be highly dependent on the specific substitution patterns on the piperidine and associated rings. nih.govtandfonline.com For instance, some 2,6-dipiperidino-1,4-dihalogenobenzene derivatives inhibited the growth of Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, and Candida albicans with MIC values ranging from 32 to 512 µg/ml. nih.govtandfonline.com In contrast, other analogs showed no activity in the same concentration range. nih.govtandfonline.com Generally, piperidine derivatives have been reported to show lower activity against Gram-negative bacteria compared to Gram-positive bacteria and fungi, which may be related to differences in cell wall structure. tandfonline.comresearchgate.net
Table 3: In Vitro Antimicrobial Activity of Selected Piperidine Analogs Data represents findings for structural analogs, not the specific title compound.
| Compound Class/Analog | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Dipiperidino-dihalogenobenzenes | Staphylococcus aureus | 32-128 | tandfonline.com |
| Escherichia coli | 128-512 | tandfonline.com | |
| Klebsiella pneumoniae | 256-512 | tandfonline.com | |
| Candida albicans | 32-64 | tandfonline.com | |
| 2-methoxy-1,4-naphthoquinone | Helicobacter pylori (resistant strains) | 0.156-0.625 | nih.gov |
In Vitro Antioxidant Activity Evaluation
The antioxidant capacity of piperidine-containing compounds is a widely studied biological property. innovareacademics.inresearchgate.net This activity is typically evaluated using a variety of in vitro chemical assays that measure the ability of a compound to neutralize free radicals or reduce oxidized species. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. ugm.ac.idresearchgate.nete3s-conferences.orgresearchgate.net
The DPPH assay relies on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change from purple to yellow that can be measured spectrophotometrically. ugm.ac.idnih.gov The FRAP assay measures the reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) by the antioxidant. ugm.ac.id
Numerous studies have shown that piperidine derivatives, particularly those with specific substitutions, possess significant antioxidant activity. scispace.comnih.gov The presence of electron-donating groups, such as methoxy and methyl substituents, on the aromatic rings of these molecules can contribute to their free radical scavenging ability. scispace.com For example, certain methyl and methoxy substituted benzisoxazole derivatives with a piperidine moiety displayed good antioxidant activity in DPPH, superoxide (B77818) anion, and hydroxyl radical scavenging assays. scispace.com Some enantioselectively synthesized 3,4,5-trisubstituted piperidines have shown IC₅₀ values in the nanomolar range in the ABTS assay, indicating potent antioxidant effects. nih.gov
Table 4: In Vitro Antioxidant Activity of Selected Piperidine Analogs Data represents findings for structural analogs, not the specific title compound.
| Compound Class/Analog | Assay | Result (IC₅₀ or Activity) | Reference |
|---|---|---|---|
| 3,4,5-trisubstituted piperidines | ABTS | Nanomolar range | nih.gov |
| Methyl & methoxy substituted benzisoxazoles | DPPH, Superoxide, Hydroxyl Radical | Good scavenging activity | scispace.com |
| N-benzylpiperidine analog 41 | Antioxidant assays | Showed antioxidant properties | nih.gov |
| N-benzylpiperidine hybrid 6g | Antioxidant assays | Showed antioxidant properties | nih.gov |
Investigation of Specific Signaling Pathways (e.g., PI3K/Akt/mTOR, MAPK, NF-κB, JAK/STAT, TGF-beta/Smad)
Cellular signaling pathways are complex networks that govern fundamental cellular activities. The potential for chemical compounds to modulate these pathways is a key area of pharmacological research. While specific investigations into the effects of this compound on the following pathways are not extensively documented in the available literature, the modulation of these pathways by other classes of compounds, including some heterocycles, is well-established.
PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govnih.gov It is activated by various extracellular stimuli and its dysregulation is implicated in numerous diseases. nih.gov The pathway involves sequential phosphorylation, where activated PI3K converts PIP2 to PIP3, leading to the phosphorylation and activation of Akt. unimi.it Akt, in turn, can activate mTOR, which exists in two complexes, mTORC1 and mTORC2, to control protein synthesis and other critical cellular functions. nih.govunimi.it Compounds that inhibit this pathway are of significant therapeutic interest. medchemexpress.com
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that translates extracellular signals into cellular responses, including proliferation, differentiation, and apoptosis. Activation of receptors like TLR4 can induce a signaling cascade that leads to the activation of both the MAPK and NF-κB pathways. nih.gov
NF-κB Pathway: The nuclear factor kappa B (NF-κB) pathway is a key mediator of the inflammatory response. nih.govresearchgate.net In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov Curcumin analogs, which are structurally distinct from piperidines, have been shown to potently inhibit this pathway. nih.govresearchgate.net
JAK/STAT Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is essential for signaling from a wide array of cytokines and growth factors, playing a critical role in immunity and hematopoiesis. tandfonline.comugm.ac.id Ligand binding to a receptor induces the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. tandfonline.com The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. tandfonline.com Dysregulation of this pathway is linked to autoimmune diseases and cancers, making JAK inhibitors an important class of therapeutic agents. ugm.ac.id
TGF-beta/Smad Pathway: The transforming growth factor-beta (TGF-β) signaling pathway is vital for regulating cell growth, differentiation, and extracellular matrix production. nih.gov TGF-β ligands bind to cell surface receptors, leading to the phosphorylation and activation of intracellular SMAD proteins (SMAD2/3). nih.govnih.gov These activated SMADs then form a complex with SMAD4, which enters the nucleus to control the transcription of target genes. nih.gov Aberrant activation of this pathway is a key driver of fibrosis. nih.gov Piperine, an alkaloid containing a piperidine ring, has been shown to inhibit the TGF-β/SMAD signaling pathway. nih.gov
Computational and Theoretical Studies of Benzylpiperidine Compounds
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in understanding how a ligand, such as a benzylpiperidine derivative, might interact with a biological target at the atomic level.
Studies on various benzylpiperidine derivatives have revealed common interaction patterns with protein binding sites. For instance, docking studies of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (Donepezil), a well-known acetylcholinesterase (AChE) inhibitor, predict that it spans the enzyme's binding cavity. nih.gov Key interactions for this class of compounds often involve the piperidine (B6355638) nitrogen and the benzyl (B1604629) group. The protonated piperidine nitrogen frequently forms crucial electrostatic interactions or hydrogen bonds with acidic residues like aspartic acid (Asp) in the target protein. nih.govnih.gov
The benzyl moiety typically engages in non-polar interactions, particularly π-π stacking with aromatic amino acid residues such as tryptophan (Trp) and phenylalanine (Phe). nih.govnih.gov For example, in the dopamine (B1211576) D4 receptor, benzylpiperidine antagonists exhibit π-π stacking with Phe410 and an interaction between the piperidine nitrogen and Asp115. nih.gov Similarly, a study on a 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine derivative as a potential SARS-CoV-2 protease inhibitor also highlighted significant interactions with the protein target. nih.govnih.gov
Based on these findings from analogous compounds, a hypothetical docking of 4-(2-Methoxy-5-methyl-benzyl)-piperidine would likely show the following interactions:
Piperidine Ring: The nitrogen atom is expected to be a key interaction point, likely forming a salt bridge or hydrogen bond with an acidic residue in a target's active site.
Benzyl Group: The substituted benzene (B151609) ring is predicted to form hydrophobic and π-π stacking interactions with aromatic residues within the binding pocket.
Table 1: Predicted Ligand-Protein Interactions for Benzylpiperidine Scaffolds from Docking Studies
| Interacting Ligand Moiety | Type of Interaction | Potential Protein Residue Partners | Reference |
| Piperidine Nitrogen | Electrostatic / Hydrogen Bond | Aspartic Acid (Asp), Glutamic Acid (Glu) | nih.govnih.gov |
| Benzyl Ring | π-π Stacking | Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr) | nih.govnih.gov |
| Benzyl Ring | Hydrophobic Interactions | Leucine (Leu), Isoleucine (Ile), Valine (Val) | nih.gov |
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time, offering a view of the dynamic behavior and stability of a ligand-protein complex. Following molecular docking, MD simulations can be used to assess the stability of the predicted binding pose.
For example, long-term MD simulations (e.g., 80 ns) were performed on complexes of hydantoin (B18101) derivatives with cholesterol oxidase to confirm the stability of the docked poses. nih.gov Key metrics evaluated during such simulations include the Root-Mean-Square Deviation (RMSD) of the protein and the ligand. A stable RMSD value over the course of the simulation suggests that the complex remains in a consistent and stable conformation. nih.gov
While specific MD simulations for this compound are not available in the cited literature, the methodology is broadly applicable. A typical MD study on a complex involving this compound would:
Place the docked compound-protein complex in a simulated aqueous environment.
Run a simulation for tens to hundreds of nanoseconds.
Analyze the trajectory to calculate the RMSD of the protein backbone and the ligand.
Examine the persistence of key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) identified in the docking phase.
This analysis would confirm whether the initial docked pose is stable or if the ligand undergoes significant conformational changes, providing a more accurate picture of the binding event.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activity. youtube.com These models can predict the activity of new compounds and provide insight into the molecular properties that drive biological effects. youtube.com
QSAR studies on benzylpiperidine and related piperidine derivatives have identified several physicochemical descriptors that significantly correlate with their biological activity. nih.gov For a series of 3-(4-benzylpiperidin-1-yl)propylamine derivatives acting as CCR5 antagonists, Hansch analysis showed the importance of lipophilicity (π) and electron-donating substituents for binding affinity. nih.gov Another 3D-QSAR study highlighted the importance of relative negative charge, where substituents with higher negative charge values enhanced binding affinity. nih.gov
In a study of piperazine (B1678402) derivatives, key descriptors correlated to inhibitory activity included the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and aqueous solubility (Log S). mdpi.com
Table 2: Key Molecular Descriptors in QSAR Models for Piperidine Derivatives
| Descriptor Category | Specific Descriptor | Influence on Biological Activity | Reference |
| Lipophilic | Hydrophobicity (π or LogP) | Higher lipophilicity often correlates with increased binding affinity. | nih.gov |
| Electronic | Hammett sigma (σ) | Electron-donating groups were found to be favorable for activity. | nih.gov |
| Electronic | Relative Negative Charge (RNCG) | Higher RNCG values were associated with greater binding affinity. | nih.gov |
| Electronic | Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Significantly correlated to the inhibitory activity of piperazine derivatives. | mdpi.com |
| Steric/Topological | Molar Refractivity (MR) | An increase in this parameter was found to be conducive to binding affinity. | nih.gov |
| Steric/Topological | van der Waals area | An increase in this parameter was found to be conducive to binding affinity. | nih.gov |
In Silico Prediction of Biological Activity Spectra and Potential Targets
Computational tools can predict the likely biological activities of a compound based on its structure. The Prediction of Activity Spectra for Substances (PASS) online tool, for instance, compares the structure of a query molecule to a vast database of biologically active substances to predict a spectrum of potential pharmacological effects. clinmedkaz.org
Studies using such predictive tools on novel piperidine derivatives suggest they can interact with a wide array of biological targets, including enzymes, receptors, transport systems, and ion channels. clinmedkaz.org The predicted activities for these scaffolds are diverse, encompassing potential applications in cancer treatment, central nervous system disorders, and as antimicrobial or local anesthetic agents. clinmedkaz.org
For this compound, an in silico prediction would likely generate a wide range of possible activities based on its structural similarity to other known bioactive molecules containing benzyl and piperidine fragments. This provides a valuable starting point for narrowing down which biological assays would be most relevant for experimental screening.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to analyze the electronic structure of a molecule. nih.gov These calculations can determine properties like orbital energies, charge distribution, and molecular electrostatic potential (MEP), which are fundamental to a molecule's reactivity and intermolecular interactions.
Studies on structurally similar compounds provide a template for what such an analysis would reveal for this compound. For example, in a study of a 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine derivative, DFT methods were used to optimize the molecular geometry and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. nih.govnih.gov It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For benzylpiperidines, negative potential is often localized around heteroatoms like the piperidine nitrogen and any oxygen atoms (like the methoxy (B1213986) group), indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. nih.gov
A quantum chemical analysis of this compound would likely show a significant negative electrostatic potential around the methoxy group's oxygen and the piperidine's nitrogen, marking them as key sites for intermolecular interactions. The HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and chemical reactivity. nih.govepstem.net
Chemical Modifications and Derivatization Strategies of 4 2 Methoxy 5 Methyl Benzyl Piperidine
Functionalization at the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is a primary site for chemical modification, offering a straightforward approach to introduce a wide range of functional groups. This functionalization can significantly impact the compound's basicity, lipophilicity, and ability to interact with biological targets. Common strategies include N-alkylation and N-acylation.
N-Alkylation: The introduction of alkyl groups to the piperidine nitrogen is a common method to modulate the steric and electronic properties of the molecule. This can be achieved through reactions with various alkyl halides or via reductive amination. The choice of the alkyl substituent can have a profound effect on the biological activity of the resulting derivative. For instance, in related piperidine-based compounds, the nature of the N-substituent is critical for affinity and selectivity towards specific receptors.
N-Acylation: The acylation of the piperidine nitrogen to form amides is another versatile strategy. This modification can alter the hydrogen-bonding capacity and polarity of the molecule. A variety of acylating agents, such as acyl chlorides and carboxylic acids activated with coupling agents, can be employed. The resulting N-acylpiperidine derivatives often exhibit distinct pharmacological profiles compared to their N-alkyl counterparts.
| Modification Type | Common Reagents | General Impact on Properties |
| N-Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), Aldehydes/Ketones (with a reducing agent) | Increases steric bulk, modulates basicity and lipophilicity |
| N-Acylation | Acyl chlorides, Carboxylic acids (with coupling agents like DCC, EDC) | Reduces basicity, introduces hydrogen bond acceptors, alters polarity |
| N-Arylation | Aryl halides (with a catalyst, e.g., Buchwald-Hartwig amination) | Introduces a rigid aromatic system, can enhance pi-stacking interactions |
| N-Sulfonylation | Sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) | Significantly reduces basicity, introduces a strong electron-withdrawing group |
Substituent Variations on the Benzyl Moiety
The benzyl portion of 4-(2-methoxy-5-methyl-benzyl)-piperidine presents another key area for chemical modification. Altering the substituents on the aromatic ring can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Systematic variations of the methoxy (B1213986) and methyl groups, or the introduction of new substituents, can be explored through multi-step synthetic routes. For example, starting from different substituted benzaldehydes in the initial synthesis of the core scaffold would lead to a library of analogs with diverse substitution patterns on the benzyl ring. Structure-activity relationship (SAR) studies on related compounds have shown that even minor changes to the substituents on the benzyl ring can lead to significant changes in biological activity. For example, the position and nature of electron-donating or electron-withdrawing groups can be critical for receptor binding affinity and selectivity.
| Position of Substitution | Example Substituents | Potential Influence on Activity |
| 2-position (Methoxy) | -OH, -OEt, -F | Altering hydrogen bonding capacity and electronics |
| 5-position (Methyl) | -H, -Cl, -CF3, -t-Butyl | Modulating lipophilicity, steric bulk, and electronic effects |
| Other positions (e.g., 3, 4, 6) | -F, -Cl, -Br, -CN, -NO2 | Introducing a wide range of electronic and steric diversity |
Incorporation of Additional Pharmacophores
To enhance the therapeutic potential or to target multiple biological pathways, additional pharmacophoric moieties can be incorporated into the this compound scaffold. This strategy aims to create hybrid molecules that combine the desired properties of the parent compound with those of another known active agent.
Design and Synthesis of Multi-target Directed Ligands
Building upon the concept of incorporating additional pharmacophores, a more focused strategy involves the rational design and synthesis of multi-target directed ligands (MTDLs). This approach aims to create single chemical entities that can simultaneously modulate multiple biological targets involved in a particular disease state. This can offer advantages over combination therapy, such as improved patient compliance and potentially a more favorable side-effect profile.
For a scaffold like this compound, this could involve designing derivatives that, for example, retain their primary activity while also inhibiting a key enzyme or blocking a secondary receptor implicated in the same pathology. The design process for MTDLs is complex, requiring a deep understanding of the structure-activity relationships for each target and careful consideration of the physicochemical properties of the final molecule to ensure it can reach its intended sites of action.
Development of Prodrugs and Bioconjugates
To overcome challenges related to drug delivery, particularly to the central nervous system (CNS), the development of prodrugs and bioconjugates of this compound represents a promising strategy. nih.govnih.gov
Prodrugs: A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes. For CNS-targeting agents, a common prodrug approach involves increasing the lipophilicity of the molecule to enhance its ability to cross the blood-brain barrier (BBB). nih.gov For a compound with a secondary amine like this compound, a prodrug could be formed by attaching a carrier moiety to the piperidine nitrogen, which is later cleaved in the brain to release the active drug. rsc.org For instance, a dihydropyridine-based carrier could be utilized, which, after crossing the BBB, is oxidized to a charged pyridinium (B92312) salt, effectively "locking" the drug in the CNS where it can be cleaved to its active form. rsc.org
Bioconjugates: Bioconjugation involves linking the drug molecule to a larger biomolecule, such as a peptide, antibody, or nanoparticle, to facilitate its transport to a specific site in the body. This strategy can be employed to enhance the delivery of the piperidine derivative across the BBB by hijacking endogenous transport systems. For example, conjugation to a peptide that is a substrate for a specific BBB transporter could facilitate receptor-mediated transcytosis into the brain. Another approach is the use of nanotechnology-based delivery systems where the drug is encapsulated within or conjugated to nanoparticles. nih.gov
| Strategy | Approach | Goal |
| Prodrug | Covalent modification with a cleavable promoiety | Enhance BBB penetration, improve oral bioavailability, or achieve targeted release |
| Bioconjugate | Linkage to a larger biomolecule (e.g., peptide, antibody) | Facilitate transport across biological barriers (e.g., BBB) via endogenous transporters |
| Nanocarrier | Encapsulation in or conjugation to nanoparticles | Protect the drug from degradation, control its release, and improve targeting |
Advanced Methodologies in Benzylpiperidine Research
Application of High-Throughput Screening Techniques
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify compounds with desired biological activity. In the context of 4-(2-Methoxy-5-methyl-benzyl)-piperidine and its analogs, HTS can be employed to screen for affinity against a variety of biological targets.
One advanced approach is diversity-based high-throughput virtual screening (D-HTVS). nih.gov This computational method first screens a diverse subset of scaffolds from a large compound library against a protein target. nih.gov This initial step helps in identifying promising molecular frameworks, which can then be elaborated upon. For a compound like this compound, D-HTVS could be used to screen libraries for derivatives with enhanced potency or selectivity towards a specific receptor or enzyme. The process involves docking the compounds into the active site of the target protein to predict binding affinity and mode. Promising hits from the virtual screen are then selected for in vitro validation. nih.gov
For instance, in a hypothetical screen to identify new enzyme inhibitors, this compound could be part of a library tested against a panel of kinases. The results of such a screen can be compiled into a data table to highlight the most promising candidates for further investigation.
Table 1: Hypothetical High-Throughput Screening Data for Benzylpiperidine Analogs
| Compound ID | Target Enzyme | Inhibition at 10 µM (%) | IC₅₀ (nM) |
|---|---|---|---|
| This compound | Kinase A | 65 | 850 |
| Analog 1 | Kinase A | 85 | 150 |
| Analog 2 | Kinase A | 40 | >10,000 |
| Analog 3 | Kinase B | 72 | 600 |
| Analog 4 | Kinase B | 91 | 95 |
This table is illustrative and does not represent actual experimental data.
Co-crystallography and Cryo-EM for Structural Elucidation of Ligand-Target Complexes
Understanding the precise three-dimensional interactions between a ligand and its biological target is crucial for rational drug design. Co-crystallography and cryogenic electron microscopy (cryo-EM) are powerful techniques for visualizing these interactions at an atomic level.
Co-crystallography involves crystallizing a target protein in complex with its ligand, in this case, a derivative of this compound. The resulting crystal is then analyzed using X-ray diffraction to generate a high-resolution model of the ligand-target complex. This structural information can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for affinity and selectivity. For example, studies on dopamine (B1211576) D4 receptor antagonists have utilized X-ray crystal structures to identify key interactions with residues like Asp115 and Phe410. nih.gov This knowledge can then be used to guide the design of new analogs with improved properties. nih.gov
Cryo-EM has emerged as a complementary and sometimes alternative technique to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize. nih.gov In a cryo-EM experiment, a solution of the ligand-protein complex is rapidly frozen, and the resulting single particles are imaged using an electron microscope. The images are then computationally processed to reconstruct a 3D density map of the complex. nih.gov Recent advancements have enabled cryo-EM to achieve near-atomic resolutions (2.5–4.5 Å), which is sufficient for structure-based drug design. nih.gov For a compound like this compound, cryo-EM could be used to determine its binding pose within a large, multi-subunit receptor complex, providing insights that might be unattainable through other methods. nih.gov
Table 2: Structural Data from a Hypothetical Co-crystallography Study
| Ligand | Target Protein | Resolution (Å) | Key Interacting Residues | PDB ID |
|---|---|---|---|---|
| This compound | Receptor X | 2.1 | Asp101, Tyr254, Phe345 | XXXX |
| Analog A | Receptor X | 1.9 | Asp101, Tyr254, Phe345, Ser105 | YYYY |
| Analog B | Receptor Y | 2.5 | Val56, Trp189, Leu301 | ZZZZ |
This table is illustrative and does not represent actual experimental data.
Advanced Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Biological Studies
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the detailed characterization of compounds and their interactions in biological systems.
NMR Spectroscopy: In the context of biological studies, NMR can be used to confirm the structure of potential metabolites of this compound. Furthermore, techniques like Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with a target protein, providing valuable information about the binding epitope. Computational NMR chemical shift predictions, often using methods like the GIAO (Gauge-Including Atomic Orbital) method, can be compared with experimental data to validate structural assignments. nih.gov For instance, the chemical shifts of carbon atoms in the piperidine (B6355638) and benzyl (B1604629) moieties would be of particular interest.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the molecular weight and elemental composition of synthesized benzylpiperidine derivatives. In biological studies, MS is used to identify and quantify metabolites in various matrices, such as liver microsomes. nih.gov For example, a metabolite identification study might reveal that N-dealkylation is a major metabolic pathway for a particular benzylpiperidine derivative. nih.gov LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is a powerful technique for these studies, allowing for the separation of a compound and its metabolites before their detection and structural elucidation based on fragmentation patterns.
Table 3: Spectroscopic Data for this compound
| Technique | Parameter | Observed Value |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | 7.10 (d, J=8.0 Hz, 1H), 6.75 (d, J=8.0 Hz, 1H), 6.70 (s, 1H), 3.80 (s, 3H), 3.05 (d, J=11.6 Hz, 2H), 2.60 (t, J=11.6 Hz, 2H), 2.50 (d, J=6.8 Hz, 2H), 2.25 (s, 3H), 1.70-1.55 (m, 3H), 1.25-1.10 (m, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | 157.2, 136.5, 130.2, 128.8, 126.5, 110.1, 55.3, 46.5, 40.2, 32.1, 21.0 |
| HRMS (ESI) | m/z [M+H]⁺ | Calculated: 234.1852, Found: 234.1855 |
This table contains representative data and may not reflect actual experimentally measured values.
Future Perspectives and Research Challenges for Benzylpiperidine Compounds
Exploration of Novel Biological Targets and Mechanisms
A primary challenge and opportunity in the development of benzylpiperidine compounds lies in the identification of novel biological targets and the elucidation of their mechanisms of action. The versatility of the benzylpiperidine scaffold allows it to interact with a wide range of receptors and enzymes, opening up numerous avenues for therapeutic intervention.
Researchers are increasingly focused on a multitarget-directed ligand (MTDL) approach, designing single molecules that can modulate multiple biological targets implicated in a complex disease. nih.govnih.gov This strategy is particularly relevant for multifactorial conditions like Alzheimer's disease (AD). nih.gov For instance, novel N-benzyl piperidine (B6355638) derivatives have been designed to dually inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the cholinergic hypothesis of AD. nih.gov Other research has focused on creating dual inhibitors of AChE and the serotonin (B10506) transporter (SERT) or dual inhibitors of histone deacetylase (HDAC) and AChE to tackle different aspects of AD pathology. nih.govnih.gov
Beyond neurodegenerative diseases, benzylpiperidine derivatives are being explored for a variety of other targets:
Sigma Receptors (σ1R and σ2R): These receptors are implicated in a range of CNS disorders and cancer. nih.gov Many benzylpiperidine and benzylpiperazine compounds have been investigated for their affinity and selectivity for σ1R and σ2R, with some acting as agonists. nih.gov Dual-acting ligands that target both the μ-opioid receptor (MOR) and the σ1R are being developed as potentially safer and more effective analgesics. nih.gov
Monoacylglycerol Lipase (MAGL): As a key enzyme in the endocannabinoid system, MAGL is a target for developing anti-inflammatory, anti-nociceptive, and anti-cancer agents. unisi.it Benzylpiperidine-based compounds have been optimized as potent and reversible MAGL inhibitors. unisi.it
Dopamine (B1211576) Receptors: 4-Benzylpiperidine (B145979) acts as a monoamine releasing agent with selectivity for dopamine. wikipedia.org More recently, novel piperidine antagonists for the Dopamine D4 receptor have been investigated as potential treatments for glioblastoma. nih.gov
Ion Channels and Other Enzymes: In silico studies predict that novel piperidine derivatives could interact with a wide array of enzymes, transport systems, and ion channels, suggesting potential applications as antiarrhythmic, antimicrobial, or anesthetic agents. clinmedkaz.org
For a specific compound like 4-(2-Methoxy-5-methyl-benzyl)-piperidine, its unique substitution pattern (a methoxy (B1213986) group at the 2-position and a methyl group at the 5-position of the benzyl (B1604629) ring) presents an opportunity for systematic evaluation against this diverse range of known and novel targets. The electronic and steric properties conferred by these substituents could lead to unique binding affinities and pharmacological profiles.
Addressing Selectivity and Potency Enhancements
A significant research challenge is the development of benzylpiperidine derivatives with high potency and selectivity for their intended biological target, thereby minimizing off-target effects. Medicinal chemists continually explore structure-activity relationships (SAR) to refine the scaffold.
Selectivity Challenges:
Cholinesterase Isoforms: Achieving selectivity between AChE and BuChE is a key goal in designing drugs for Alzheimer's disease, as BuChE's role becomes more prominent in later stages. nih.gov Studies show that subtle structural changes can shift activity from AChE-selective to dual-inhibition profiles. nih.govnih.gov For example, in one series of N-benzyl-piperidine derivatives, compound 4a was identified as a potent dual inhibitor of both enzymes. nih.gov
Sigma Receptor Subtypes: Differentiating between σ1 and σ2 receptors is crucial as they can have different physiological roles. The basicity of the piperidine or piperazine (B1678402) nitrogen, along with the nature of the substituents, can influence affinity and selectivity. nih.gov
Dopamine Receptor Subtypes: Fine-tuning substitutions on the piperidine scaffold can significantly alter affinity for different dopamine receptor subtypes (D2, D3, D4), which is critical for developing antipsychotics with fewer side effects. nih.gov Shortening the linker between pharmacophoric features in one series of compounds was shown to decrease affinity for D2-like receptors. nih.gov
Potency Enhancement: Structural modifications are systematically employed to enhance potency. This can involve introducing specific substituents to increase favorable interactions with the target's binding site. For instance, the addition of a fluorine atom to a phenylacetate (B1230308) moiety in one series of benzylpiperidines enhanced AChE inhibition. mdpi.com Docking studies revealed that this was likely due to improved interactions with key residues like Trp286 and Tyr341 at the active site. nih.gov
The following table presents research findings on the inhibitory activity of various benzylpiperidine derivatives, illustrating how structural changes impact potency and selectivity.
| Compound | Target(s) | IC50 / Ki Value(s) | Key Structural Features | Reference |
| d5 | HDAC / AChE | IC50 = 0.17 µM / 6.89 µM | N-benzyl piperidine core | nih.gov |
| d10 | HDAC / AChE | IC50 = 0.45 µM / 3.22 µM | N-benzyl piperidine core | nih.gov |
| Compound 19 | AChE / BuChE | IC50 = 5.10 µM / 26.78 µM | Fluorine at para position of 2-phenylacetate moiety | mdpi.com |
| Compound 21 | BuChE / SERT | IC50 = 6.16 µM / Ki = 25.5 µM | 1-Benzoylpiperidine derivative | nih.govmdpi.com |
| Compound 52 | MOR / σ1R | Ki = 56.4 nM / 11.0 nM | Benzylpiperidine derivative | nih.gov |
| Compound 4a | AChE / BuChE | IC50 = 2.08 µM / 7.41 µM | N-benzyl-piperidine derivative | nih.gov |
Future work on this compound would involve synthesizing analogs to probe how its methoxy and methyl groups contribute to binding and to systematically modify the scaffold to optimize potency and selectivity for a chosen target.
Development of Innovative Synthetic Pathways
The efficient and versatile synthesis of substituted benzylpiperidines is crucial for drug discovery programs, as it enables the creation of large and diverse compound libraries for screening. organic-chemistry.orgnih.gov Traditional synthetic methods often require harsh conditions and have a limited scope. organic-chemistry.org Consequently, a major area of research is the development of innovative and more efficient synthetic routes.
Key modern synthetic strategies include:
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction has been efficiently used to construct the 4-benzyl piperidine core. One protocol involves the hydroboration of N-Boc-4-methylenepiperidine followed by a Suzuki reaction, a method that tolerates a wide variety of functional groups on both the piperidine and aryl portions of the molecule. organic-chemistry.org
Hydrogenation of Pyridine (B92270) Precursors: A common and effective approach involves the synthesis of a substituted benzylpyridine, followed by the catalytic hydrogenation of the pyridine ring to yield the desired piperidine. nih.govresearchgate.net This method is considered industrially feasible, with catalysts like rhodium, palladium, or platinum on carbon showing high activity. researchgate.net
Intramolecular Cyclization: Numerous methods exist to form the piperidine ring through intramolecular cyclization. These include gold-catalyzed oxidative amination of alkenes, radical cyclization of 1,6-enynes, and reductive hydroamination of alkynes. nih.gov These advanced techniques allow for the stereoselective synthesis of complex, polysubstituted piperidines. nih.gov
Multi-component Reactions: Strecker-type condensations have been optimized for the synthesis of functionalized piperidines, such as the reaction of a piperidone with an aniline (B41778) and hydrogen cyanide to produce anilino-nitrile intermediates, which are key for building narcotic analgesics. researchgate.net
These innovative pathways make it easier to synthesize a library of analogs based on the this compound structure. By varying the substituents on either the benzyl or piperidine ring, researchers can rapidly explore the chemical space around the lead compound to optimize its pharmacological properties.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and presents a significant opportunity for advancing benzylpiperidine-based research. nih.gov These computational tools can accelerate the design-make-test-analyze cycle, reduce costs, and improve the success rate of drug development. springernature.comresearchgate.net
Key applications of AI in this context include:
Generative de novo Design: Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecules from scratch. nih.gov These models can be trained on vast chemical databases and then fine-tuned on a smaller set of known active compounds (e.g., active benzylpiperidines) to generate new structures with a high probability of having desired biological activity and favorable physicochemical properties. nih.govcompamed-tradefair.com
Property Prediction: AI models are increasingly used to predict the properties of virtual compounds before they are synthesized. This includes predicting biological activity against specific targets (e.g., AChE inhibition), ADMET properties (absorption, distribution, metabolism, excretion, toxicity), and synthetic accessibility. nih.govresearchgate.net For example, in silico ADMET predictions for newly designed N-benzyl-piperidine derivatives showed they were likely to be orally bioavailable and able to cross the blood-brain barrier. nih.gov
Synthesis Planning: AI tools can analyze the structure of a target molecule and propose the most efficient synthetic route by working backward from the final product. This can help chemists overcome complex synthetic challenges and optimize reaction conditions. nih.gov
Scaffold Hopping: AI can suggest novel molecular scaffolds that maintain the key pharmacophoric features of a known active compound but have a different core structure. springernature.com This can be used to move away from a scaffold with poor properties (e.g., toxicity, low patentability) while retaining biological activity.
For a compound like this compound, AI algorithms could be employed to explore its chemical neighborhood, designing novel analogs with predicted enhancements in potency or selectivity. By combining generative models with predictive scoring functions, researchers can prioritize the synthesis of only the most promising candidates, making the discovery process more efficient and targeted. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-Methoxy-5-methyl-benzyl)-piperidine, and what reaction conditions are typically employed?
- Methodological Answer : The synthesis often involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are frequently synthesized via reductive amination or alkylation of piperidine precursors with substituted benzyl halides. Key steps include:
- Use of anhydrous solvents (e.g., dichloromethane) under inert atmospheres to prevent hydrolysis .
- Catalytic hydrogenation or sodium borohydride reduction for imine intermediates .
- Purification via column chromatography or recrystallization, with yields optimized by controlling stoichiometry and reaction time .
Q. How is the compound characterized structurally, and what analytical techniques are critical for verification?
- Methodological Answer :
- Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related piperidine derivatives (e.g., bond lengths: mean C–C = 0.003 Å, R factor = 0.042) .
- NMR spectroscopy (¹H/¹³C) identifies substituent patterns (e.g., methoxy and benzyl protons resonate at δ 3.8–4.2 ppm and δ 7.2–7.5 ppm, respectively) .
- Mass spectrometry (HRMS or LC-MS) confirms molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact, as piperidine derivatives can cause severe irritation .
- Store in airtight containers at 2–8°C to prevent degradation .
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of according to local hazardous waste regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer :
- Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., methoxy vs. halogen groups) to isolate biological effects .
- Use computational docking to compare binding affinities with target receptors (e.g., serotonin or dopamine receptors) and validate via in vitro assays .
- Address batch-to-batch variability by standardizing synthesis and purity protocols (e.g., HPLC purity >98%) .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Employ microwave-assisted synthesis to reduce reaction times and improve selectivity .
- Optimize solvent systems (e.g., DMF for polar intermediates) and catalyst loading (e.g., Pd/C for hydrogenation) .
- Monitor reaction progress in real-time using in situ FTIR or Raman spectroscopy to terminate reactions at peak yield .
Q. How can computational modeling predict the environmental impact or biodegradability of this compound?
- Methodological Answer :
- Use quantitative structure-activity relationship (QSAR) models to estimate ecotoxicity (e.g., LC50 for aquatic organisms) .
- Simulate soil mobility and bioaccumulation potential via software like EPI Suite, incorporating logP values and molecular weight .
- Validate predictions with experimental data from OECD 301 biodegradation tests .
Key Challenges and Research Gaps
- Toxicity Data : Limited ecotoxicological profiles require further in vivo studies to assess chronic exposure risks .
- Stereochemical Effects : The impact of stereoisomerism on biological activity remains underexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
